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Compound of Interest

Compound Name: 4-Fluoro-2-methylbenzonitrile

Cat. No.: B118529 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and

analytical methodologies relevant to 4-Fluoro-2-methylbenzonitrile (C₈H₆FN, CAS: 147754-

12-9).[1][2][3] Due to the limited availability of public domain spectroscopic data for this specific

compound, this document presents a framework for its analysis, including standardized

experimental protocols and illustrative data from the closely related compound, 4-

Fluorobenzonitrile.

Compound Overview
4-Fluoro-2-methylbenzonitrile is a substituted aromatic nitrile.[2] It is a solid, often appearing

as a white to light yellow crystalline powder, with a melting point in the range of 70-74 °C. Its

molecular weight is 135.14 g/mol .[3] This compound serves as a valuable intermediate in the

synthesis of pharmaceuticals and other fine chemicals.

Spectroscopic Data
Comprehensive experimental spectroscopic data for 4-Fluoro-2-methylbenzonitrile is not

readily available in public scientific databases. The following tables provide a template for the

presentation of such data. For illustrative purposes, data for the analogous compound, 4-

Fluorobenzonitrile, is presented with the explicit clarification that it is not the data for 4-Fluoro-
2-methylbenzonitrile.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data (Illustrative - 4-Fluorobenzonitrile)

Chemical Shift
(ppm)

Multiplicity
Coupling Constant
(J) in Hz

Assignment

7.68 dd 8.8, 5.2 2H, Ar-H

7.18 t 8.8 2H, Ar-H

Note: Data for 4-Fluorobenzonitrile.

¹³C NMR Data (Illustrative - 4-Fluorobenzonitrile)

Chemical Shift (ppm) Assignment

164.2 (d, J = 253.5 Hz) C-F

132.8 (d, J = 9.0 Hz) Ar-CH

118.2 C-CN

116.4 (d, J = 22.0 Hz) Ar-CH

110.0 (d, J = 3.5 Hz) Ar-C

Note: Data for 4-Fluorobenzonitrile.

Infrared (IR) Spectroscopy
IR Absorption Data

Wavenumber (cm⁻¹) Intensity Assignment

Data not available - -

Note: Specific IR peak data for 4-Fluoro-2-methylbenzonitrile is not available in the searched

databases. For a similar molecule, 4-Fluorobenzonitrile, characteristic peaks would be
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expected for C≡N stretching (around 2230 cm⁻¹), C-F stretching (around 1230 cm⁻¹), and

aromatic C-H and C=C stretching vibrations.

Mass Spectrometry (MS)
Mass Spectrum Data

m/z Relative Abundance (%) Assignment

Data not available - -

Note: A detailed mass spectrum for 4-Fluoro-2-methylbenzonitrile is not available in the

searched databases. The molecular ion peak [M]⁺ would be expected at m/z = 135.

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data. Instrument-

specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 4-Fluoro-2-methylbenzonitrile in approximately

0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0

ppm).

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer

(e.g., 400 MHz or higher).

¹H NMR Parameters: Typical parameters include a 30-degree pulse angle, a relaxation delay

of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

¹³C NMR Parameters: Employ proton decoupling to simplify the spectrum. A larger number of

scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C

isotope.
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Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 4-Fluoro-2-methylbenzonitrile with approximately 100-

200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a

fine, uniform powder is obtained.

Press the mixture into a thin, transparent pellet using a hydraulic press.

Sample Preparation (ATR Method):

Place a small amount of the solid sample directly onto the diamond crystal of the

Attenuated Total Reflectance (ATR) accessory.

Apply pressure to ensure good contact between the sample and the crystal.

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR)

spectrometer, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty

sample compartment (or clean ATR crystal) should be recorded and subtracted from the

sample spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a dilute solution of 4-Fluoro-2-methylbenzonitrile in a

volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common

ionization techniques for this type of molecule include Electron Ionization (EI) or Electrospray

Ionization (ESI).

Electron Ionization (EI):

The sample is vaporized and bombarded with a high-energy electron beam (typically 70

eV).

This causes ionization and fragmentation of the molecule.

Data Acquisition: The resulting ions are separated by the mass analyzer based on their

mass-to-charge ratio (m/z) and detected. The mass spectrum is a plot of ion intensity versus
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m/z.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the structural elucidation of an organic

compound using spectroscopic methods.

General Workflow for Spectroscopic Analysis
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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